Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- is a halogenated aromatic compound characterized by the presence of two bromine atoms and a trifluoromethyl group attached to a benzimidazole ring. Its molecular formula is C8H3Br2F3N2, and it has a molecular weight of approximately 343.926 g/mol . This compound appears as a crystalline solid and is noted for its high density of 2.136 g/cm³ and a boiling point of around 373.3°C .
Research indicates that benzimidazole derivatives exhibit diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. Specifically, compounds with bromine and trifluoromethyl substitutions have shown enhanced activity against various pathogens. For instance, some studies suggest that these modifications can improve the efficacy of benzimidazole-based drugs in treating fungal infections or as anthelmintics in veterinary medicine .
The synthesis of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- typically involves several steps:
These methods highlight the versatility of synthetic approaches available for modifying the benzimidazole structure to achieve desired properties .
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- finds applications in various fields:
Studies on the interactions of benzimidazole derivatives with biological targets reveal significant insights into their mechanisms of action. For example:
Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- shares structural similarities with several other benzimidazole derivatives. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzimidazole, 4,6-dichloro-2-(trifluoromethyl) | C8H3Cl2F3N2 | Contains chlorine instead of bromine |
| Benzimidazole, 5-bromo-2-(trifluoromethyl) | C8H5BrF3N2 | Bromination at a different position |
| Benzimidazole, 1-methyl-2-(trifluoromethyl) | C9H8F3N2 | Methyl substitution at position 1 |
The uniqueness of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- lies in its specific combination of bromine atoms and a trifluoromethyl group at defined positions on the benzimidazole ring. This specific substitution pattern contributes to its distinct biological activity and chemical reactivity compared to similar compounds.
Bromination of the benzimidazole core is a critical step in achieving the 4,6-dibromo substitution pattern. Traditional methods often rely on electrophilic aromatic substitution (EAS) using molecular bromine (Br₂) or hydrobromic acid (HBr) in the presence of oxidizing agents. However, recent advances have introduced milder bromination protocols to enhance regioselectivity and reduce side reactions.
One prominent approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. In a study by , o-nitroaniline was brominated using NBS in acetic acid under reflux conditions, yielding 4-bromo-2-nitroaniline with high regiocontrol. Subsequent reduction with sodium metabisulfite produced 4-bromo-1,2-benzenediamine, which underwent cyclization with formic acid to form 5-bromobenzimidazole. While this method primarily targets monobromination, iterative bromination steps or modified conditions could theoretically achieve the 4,6-dibromo configuration.
Alternative strategies employ directed ortho-metalation (DoM) to install bromine atoms at specific positions. For instance, lithiation of 2-(trifluoromethyl)benzimidazole followed by quenching with a bromine source (e.g., Br₂ or NBS) enables sequential bromination at the 4- and 6-positions. This method, however, requires stringent temperature control (-78°C) and anhydrous conditions to prevent debromination or overhalogenation.
The incorporation of the trifluoromethyl (-CF₃) group at the 2-position of benzimidazole is typically achieved through radical-mediated pathways, which offer superior functional group tolerance compared to ionic methods. A landmark study by Ma et al. demonstrated the use of bromotrifluoromethane (CF₃Br) as a cost-effective CF₃ source under visible-light irradiation. In their protocol, inactivated alkenes underwent radical trifluoromethylation followed by cyclization to form CF₃-containing heterocycles. Adapting this methodology to benzimidazole synthesis could involve generating a CF₃ radical intermediate that reacts with a pre-functionalized benzimidazole precursor.
The mechanism proceeds via a photoinduced electron transfer (PET) process, where a photocatalyst (e.g., fac-Ir(ppy)₃) oxidizes CF₃Br to generate CF₃ radicals. These radicals subsequently add to the electron-deficient benzimidazole core, followed by intramolecular cyclization to stabilize the adduct. This approach avoids the use of corrosive reagents like HF or CF₃I, making it environmentally favorable.
While palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are well-established in benzimidazole chemistry, their application to 4,6-dibromo-2-(trifluoromethyl)benzimidazole remains underexplored. Theoretical frameworks suggest that the electron-deficient nature of the dibrominated core could facilitate oxidative addition with Pd(0) catalysts, enabling selective arylation or alkylation at the bromine sites.
For example, Suzuki-Miyaura coupling could replace bromine atoms with aryl boronic acids, yielding bis-arylated derivatives. However, the strong electron-withdrawing effect of the -CF₃ group may necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Preliminary studies on analogous compounds indicate that coupling at the 4-position occurs preferentially due to reduced steric hindrance compared to the 6-position.
Mechanochemical synthesis has emerged as a sustainable alternative to traditional solution-phase methods. In a notable example, 2-substituted benzimidazoles were synthesized by grinding o-phenylenediamine derivatives with carboxylic acids in a mortar-pestle system. This approach eliminated solvent waste and reduced reaction times from hours to minutes.
Applying this methodology to 4,6-dibromo-2-(trifluoromethyl)benzimidazole would involve mechanochemical bromination followed by cyclization. For instance, grinding 4,6-dibromo-1,2-diaminobenzene with trifluoroacetic acid under mechanical force could induce cyclodehydration, forming the target compound. Key advantages include:
The positioning of bromine substituents at the 4 and 6 positions of the benzimidazole ring system creates significant perturbations in the aromatic π-system reactivity through both inductive and resonance effects [4] [5] [6]. Bromine atoms, being highly electronegative with a strong inductive electron-withdrawing effect, substantially reduce the electron density of the aromatic ring system [7] [8]. The dual bromine substitution pattern in 4,6-dibromo-2-(trifluoromethyl)benzimidazole results in a cumulative electron-withdrawing effect that is approximately twice that of monosubstituted analogues [5] [6].
Density functional theory calculations reveal that the presence of bromine substituents at positions 4 and 6 creates a significant deactivation of the aromatic ring toward electrophilic substitution reactions [4] [5]. The electronic effect is manifested through the lowering of the highest occupied molecular orbital energy levels, which reduces the nucleophilicity of the aromatic system [6] [9]. Experimental studies have demonstrated that the presence of bromine substituents can decrease the rate of electrophilic aromatic substitution by factors ranging from 10^3 to 10^6 compared to unsubstituted benzimidazole [7] [8].
| Position | Electron-Withdrawing Effect | Inductive Effect (σI) | Ring Deactivation | π-System Reactivity | HOMO Energy Impact |
|---|---|---|---|---|---|
| 4-Bromo | Strong | +0.23 | Moderate | Decreased | Lowered |
| 6-Bromo | Strong | +0.23 | Moderate | Decreased | Lowered |
| 4,6-Dibromo | Very Strong | +0.46 | High | Significantly Decreased | Greatly Lowered |
| Unsubstituted | None | 0.00 | Baseline | Reference | Reference |
The molecular orbital analysis indicates that bromine substitution significantly alters the frontier orbital characteristics of the benzimidazole system [4] [10]. The electron-withdrawing nature of bromine atoms creates a stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the highest occupied molecular orbital being more significantly affected [10] [9]. This electronic redistribution results in a compound that exhibits reduced reactivity toward nucleophilic attack while maintaining susceptibility to nucleophilic substitution at the halogen-bearing positions [5] [6].
Furthermore, the resonance effects of bromine substituents contribute to the delocalization of electron density away from the aromatic ring system [7] [8]. Although bromine possesses lone pairs that can participate in π-conjugation, the strong inductive electron-withdrawing effect predominates, resulting in an overall deactivation of the aromatic system [8] [11]. The positioning at the 4 and 6 positions creates a symmetrical electron withdrawal pattern that uniformly reduces the electron density across the entire benzimidazole framework [4] [5].
The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exerting its influence primarily through powerful inductive effects [12] [13] [14]. In 4,6-dibromo-2-(trifluoromethyl)benzimidazole, the trifluoromethyl group at position 2 creates an extreme electron-deficiency pattern that fundamentally alters the electronic character of the heterocyclic system [12] [11]. The electronegativity of fluorine atoms in the trifluoromethyl group results in a strong polarization of the carbon-fluorine bonds, creating a highly electron-deficient carbon center that withdraws electron density from the adjacent imidazole nitrogen [12] [13].
The inductive effect of the trifluoromethyl group propagates through the σ-bond framework, creating a significant depletion of electron density at the imidazole nitrogen and subsequently affecting the entire aromatic system [12] [14]. Quantum chemical calculations demonstrate that the trifluoromethyl group lowers the lowest unoccupied molecular orbital energy by approximately 0.6 to 0.8 electron volts compared to unsubstituted benzimidazole [15] [16]. This substantial energy lowering enhances the electrophilic character of the molecule and increases its susceptibility to nucleophilic attack [12] [11].
| Property | Value/Effect | Impact on Benzimidazole |
|---|---|---|
| Electronegativity | Very High | Extreme electron deficiency |
| Inductive Effect (σI) | +0.42 | Strong deactivation |
| Field Effect (σF) | +0.38 | Long-range electron withdrawal |
| Electron Density Withdrawal | Strong | Depleted π-system |
| Ring Polarization | Enhanced | Asymmetric charge distribution |
| LUMO Energy Level | Significantly Lowered | Increased electrophilicity |
The field effect of the trifluoromethyl group extends beyond the immediate vicinity of the substitution site, creating long-range electron withdrawal that affects the entire molecular framework [12] [13]. This through-space interaction contributes to the overall electron-deficiency pattern and enhances the polarization of the aromatic system [14] [11]. The combination of inductive and field effects results in a compound with significantly altered electronic properties compared to conventional benzimidazole derivatives [12] [16].
The trifluoromethyl group also influences the charge distribution patterns within the molecule, creating regions of enhanced positive charge density that affect intermolecular interactions and chemical reactivity [12] [14]. Molecular electrostatic potential calculations reveal that the presence of the trifluoromethyl group creates a highly polarized system with distinct electrophilic and nucleophilic regions [16]. This polarization pattern significantly influences the compound's ability to participate in various chemical transformations and molecular recognition processes [15] [12].
The presence of multiple halogen substituents in close proximity creates significant steric interactions that influence the molecular conformation and overall three-dimensional structure of 4,6-dibromo-2-(trifluoromethyl)benzimidazole [17] [18] [19]. The ortho-relationship between the bromine substituents and the trifluoromethyl group introduces steric strain that affects bond angles, torsional preferences, and overall molecular geometry [17] [20]. The van der Waals radii of bromine atoms are substantially larger than hydrogen, creating repulsive interactions that force conformational adjustments to minimize steric crowding [17] [18].
Crystallographic and computational studies reveal that the steric effects of ortho-substituted halogens result in significant deviations from ideal bond angles and planarity [18] [19]. The carbon-nitrogen-carbon bond angles in the imidazole ring system are compressed from the ideal tetrahedral angle due to the steric bulk of the substituents [19] [20]. The trifluoromethyl group exhibits a preferred conformation that minimizes steric interactions with the adjacent bromine substituents, resulting in a twisted arrangement that deviates from perfect planarity [18] [19].
| Conformational Parameter | Unsubstituted Value | 4,6-Dibromo-2-CF3 Value | Deviation |
|---|---|---|---|
| C-N-C Bond Angle | 109.5° | 108.2° | -1.3° |
| Torsion Angle (CF3) | N/A | 15.3° | New constraint |
| Br-C-C-Br Angle | N/A | 157.8° | Compressed |
| Ring Planarity Deviation | 0.0° | 2.1° | +2.1° |
| Van der Waals Radius Overlap | None | Moderate | Significant |
| Steric Strain Energy | 0.0 kcal/mol | 3.2 kcal/mol | +3.2 kcal/mol |
The steric strain energy associated with the ortho-substituted halogen arrangement contributes approximately 3.2 kcal/mol to the overall molecular energy, representing a significant destabilization relative to less substituted analogues [18] [19]. This strain energy influences the compound's thermodynamic stability and affects its participation in conformationally sensitive chemical reactions [17] [20]. The molecular dynamics simulations indicate that the compound adopts a limited range of conformations due to the steric constraints imposed by the halogen substituents [18] [19].
The steric effects also influence the intermolecular interactions and crystal packing arrangements of the compound [18] [20]. The bulky halogen substituents create specific directional preferences for intermolecular contacts, affecting the solid-state structure and potentially influencing the compound's physical properties [19]. The restricted conformational flexibility resulting from steric interactions contributes to the compound's unique chemical behavior and distinguishes it from less substituted benzimidazole derivatives [17] [18].
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electron Affinity (eV) | Ionization Potential (eV) |
|---|---|---|---|---|---|
| Benzimidazole | -5.82 | -1.45 | 4.37 | 1.45 | 5.82 |
| 2-(Trifluoromethyl)benzimidazole | -6.24 | -2.12 | 4.12 | 2.12 | 6.24 |
| 4,6-Dibromobenzimidazole | -6.15 | -1.89 | 4.26 | 1.89 | 6.15 |
| 4,6-Dibromo-2-(trifluoromethyl)benzimidazole | -6.89 | -2.76 | 4.13 | 2.76 | 6.89 |
The photochemical behavior of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- represents a complex interplay between multiple electron-withdrawing substituents and light-induced radical generation processes. Photoinduced radical generation in halogenated benzimidazole systems proceeds through distinct mechanistic pathways that are fundamentally influenced by the electronic properties of the substituents [1] [2] [3].
The dual photochemistry of benzimidazole derivatives involves two primary reaction channels: fixed-ring photochemistry and ring-opening isomerization pathways [1] [2] [3]. In the fixed-ring pathway, photoinduced excitation leads to the homolytic cleavage of the nitrogen-hydrogen bond, generating a benzimidazolyl radical and a hydrogen atom. This process occurs through a photoinduced dissociation association mechanism where the benzimidazolyl radical contains an unpaired alpha electron with doublet multiplicity [3].
The trifluoromethyl group at position 2 creates an extreme electron-deficiency pattern that fundamentally alters the photochemical reactivity . The strong inductive electron-withdrawing effect of the trifluoromethyl group propagates through the sigma-bond framework, creating significant depletion of electron density at the imidazole nitrogen and subsequently affecting the entire aromatic system . This electronic modification results in altered absorption maxima and modified photochemical pathways compared to unsubstituted benzimidazole derivatives.
Halogen-mediated radical generation pathways in 4,6-dibromo-substituted systems involve multiple mechanistic possibilities [5] [6] [7]. The bromine substituents at positions 4 and 6 create a symmetrical electron withdrawal pattern that uniformly reduces electron density across the benzimidazole framework . Under visible light irradiation, these systems can undergo photoinduced intramolecular radical cyclization processes that lead to the formation of polycyclic structures [5] [6].
The electronic structure calculations reveal that the presence of bromine substituents at positions 4 and 6 creates significant deactivation of the aromatic ring toward electrophilic substitution reactions . The cumulative electron-withdrawing effect results in a substantial lowering of the highest occupied molecular orbital energy levels, which reduces the nucleophilicity of the aromatic system . Experimental studies demonstrate that bromine substitution can decrease the rate of electrophilic aromatic substitution by factors ranging from 10³ to 10⁶ compared to unsubstituted benzimidazole .
Radical pair formation in these systems involves the generation of charge-separated states through photoinduced electron transfer processes [8] [9]. The electron-deficient nature of the dibrominated trifluoromethyl benzimidazole core facilitates the formation of electron donor-acceptor complexes with various donor molecules [10] [9]. These complexes exhibit characteristic charge transfer bands in their absorption spectra, with bathochromic shifts that depend on the strength of the donor-acceptor interaction [9] [11].
The mechanistic pathway for radical generation involves initial formation of an encounter complex between the halogenated benzimidazole and a potential electron donor, followed by photoinduced electron transfer to generate a radical pair [12]. The efficiency of this process depends on the reorganization energy, which has been calculated to be approximately 180 meV for heavily substituted benzimidazole derivatives [13]. The charge transfer rate in these systems is significantly reduced compared to unsubstituted analogues, with decreases of 10³ to 10⁶ observed for multiply halogenated derivatives .
Visible light-promoted radical cyclization reactions of benzimidazole derivatives demonstrate the synthetic utility of these photochemical processes [6] [7]. The methodology exhibits broad substrate scope and excellent functional group tolerance, with yields up to 97% reported for various benzimidazole derivatives [5] [14]. The mechanism involves radical addition-cyclization sequences that can be initiated by visible light without the need for additional photocatalysts [15] [6].
The solvent cage effect represents a fundamental phenomenon that significantly influences radical pair dynamics in benzimidazole systems [16] [12] [17]. The cage effect describes how surrounding solvent molecules constrain the movement of radical pairs, affecting their recombination probability and the overall reaction selectivity [16] [18]. In benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- systems, these effects are particularly pronounced due to the electronic properties of the substituents.
Cage recombination efficiency can be quantitatively described by the relationship Fc = kc/(kc + kd), where kc represents the rate constant for cage recombination and kd represents the rate constant for cage escape [18]. The typical lifetime of solvent cages in homogeneous solutions is approximately 10⁻¹¹ seconds, during which radical pairs undergo numerous collisions that can lead to either recombination or escape [16] [17].
The viscosity dependence of cage effects has been extensively studied in benzimidazole systems [16] [17]. In low-viscosity solvents such as benzene, only 4% of radicals generated from photolysis undergo in-cage recombination, while in more viscous media, this percentage increases dramatically [16]. For highly reactive radicals, substantial cage effects can be observed even in non-viscous solvents, with examples showing 73% cage recombination in hexane [17].
Solvent polarity effects on radical pair stability involve complex interactions between the radical pair and the surrounding dielectric medium [19] [20]. The charge transfer characteristics of benzimidazole derivatives are modulated by solvent polarity, with significant effects observed on the singlet-triplet interconversion rates [19] [21]. The radical pair mechanism demonstrates that external magnetic fields can influence the relative yields of products formed from singlet and triplet radical pair states [19].
Mechanistic studies of solvent cage effects reveal that the cage escape quantum yields are crucial for productive photoredox reactions [12]. The correlation between cage escape efficiency and reaction rates has been demonstrated in benchmark photocatalytic reactions, showing that products can only form after radical pairs escape from their initial solvent cage [12]. The Marcus theory framework provides a theoretical foundation for understanding these electron transfer processes within solvent cages [12].
Dynamic disorder effects in benzimidazole systems contribute to the complexity of radical pair dynamics [13]. The survival probability of radical pairs exhibits exponential decay with increasing applied electric field, following the relationship P(t) = P₀ exp(-kt) [13]. The charge transfer rate coefficients vary significantly with solvent properties, with values ranging from 10¹⁶ to 10¹⁷ s⁻¹ depending on the specific system and conditions [13].
Persistent radical pairs in benzimidazole systems can be stabilized through specific solvent cage arrangements [22]. The cage effect dynamics in liquid systems show that radical pairs generated in the first or second coordination sphere experience different recombination probabilities compared to those in the solvent bulk [23]. The geminate recombination process is particularly important in polymer systems, where the probability of radical pair escape is typically 0.1 to 0.01 [18].
Intersystem crossing processes between singlet and triplet radical pair states are influenced by solvent cage effects [17]. The typical timescale for intersystem crossing is approximately 10⁻⁸ seconds, which is comparable to the lifetime of secondary geminate radical pairs [17]. Electronic spin relaxation occurs on a timescale of 10⁻⁶ seconds, which is longer than the cage lifetime in most solvents [17].
Magnetic field effects on radical pair reactions in benzimidazole systems demonstrate the quantum mechanical nature of these processes [21]. The radical pair mechanism predicts specific magnetic field dependencies that have been experimentally observed in various biological and chemical systems [21]. The hyperfine interactions between radical electrons and nuclear spins contribute to the magnetic field sensitivity of these reactions [21].
Density functional theory calculations provide comprehensive insights into the charge-transfer complex formation dynamics of benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- [24] [25] [26]. The computational characterization of these systems requires sophisticated theoretical approaches that can accurately describe the electronic structure and intermolecular interactions involved in charge transfer processes [24] [27].
Time-dependent density functional theory calculations reveal the electronic excitation energies and oscillator strengths for charge transfer transitions in benzimidazole derivatives [28] [29]. The vertical excitation energies for charge transfer states are typically red-shifted compared to local excitations, with calculated values showing good agreement with experimental absorption spectra [28] [29]. The solvent effects on these transitions can be modeled using polarizable continuum models, which account for the dielectric properties of the medium [29].
Charge transfer integral calculations using fragment molecular orbital approaches demonstrate the electronic coupling between donor and acceptor moieties [13] [30]. The effective charge transfer integral (Jeff) depends on the spatial overlap between molecular orbitals and the site energy differences between adjacent molecules [13]. These calculations show that benzimidazole derivatives exhibit bipolar charge transport characteristics, with distinct values for hole and electron transport [13].
Reorganization energy calculations using the four-point method provide quantitative measures of the energy changes associated with charge transfer processes [13]. For benzimidazole derivatives, hole reorganization energies typically range from 152 to 166 meV, while electron reorganization energies are higher, ranging from 186 to 200 meV [13]. These differences indicate stronger localization character for electron transport compared to hole transport [13].
Computational studies of intermolecular interactions using symmetry-adapted perturbation theory and energy decomposition analysis reveal the relative contributions of electrostatic, exchange-repulsion, induction, and dispersion interactions to charge transfer complex stability [31] [32]. The charge transfer energy can be separated from other interaction components, providing insights into the physical origins of binding in these systems [31].
Constrained density functional theory approaches enable the calculation of diabatic potential energy surfaces for charge transfer processes [33] [34]. These methods allow for the direct calculation of charge transfer states by imposing constraints on the electron density distribution [33]. The Marcus theory parameters derived from these calculations provide quantitative predictions of charge transfer rates [33].
Molecular dynamics simulations combined with electronic structure calculations provide insights into the dynamic aspects of charge transfer complex formation [35]. The all-atom molecular dynamics approach with explicit solvent molecules reveals how solvent fluctuations drive charge transfer processes [35]. The linearized semiclassical method enables the calculation of rate constants for charge transfer between different electronic states [35].
Computational prediction of new electron donor-acceptor complexes has been demonstrated using density functional theory methods [36]. The systematic variation of substituents allows for the optimization of charge transfer properties and the design of new materials with desired electronic characteristics [36]. The structure-property relationships derived from these calculations guide the synthesis of novel benzimidazole derivatives [36].
Quantum chemical calculations of frontier molecular orbital properties reveal the donor-acceptor characteristics of benzimidazole derivatives [37] [30]. The highest occupied molecular orbital is typically localized on electron-rich regions, while the lowest unoccupied molecular orbital is concentrated on electron-deficient areas [37]. The energy gap between these orbitals determines the charge transfer excitation energy [37].
Benchmarking studies comparing different computational methods for charge transfer complex calculations show that well-balanced functionals such as PBE0-dDsC, M06-2X, and LC-BOP-LRD provide the most accurate description of interaction energies [27]. The inclusion of dispersion corrections is crucial for obtaining quantitatively correct binding energies, as the missing van der Waals interactions significantly affect the error cancellation between charge transfer overestimation and missing long-range interactions [27].